2-benzyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole
Overview
Description
2-benzyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a benzyl group and a 4-methylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde and an amine under basic conditions.
Substitution Reactions: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, sulfonyl chlorides, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-benzyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-benzyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity through interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-[(4-methylphenyl)sulfonyl]-1H-imidazole: Similar structure but with different substitution patterns.
2-benzyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole: Lacks the dihydro component, which may affect its reactivity and applications.
Uniqueness
2-benzyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.
Properties
IUPAC Name |
2-benzyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-14-7-9-16(10-8-14)22(20,21)19-12-11-18-17(19)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSGHBFWDPNAHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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